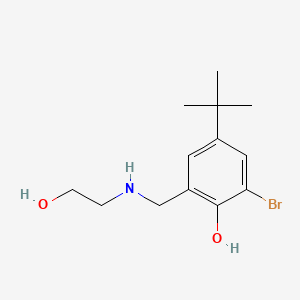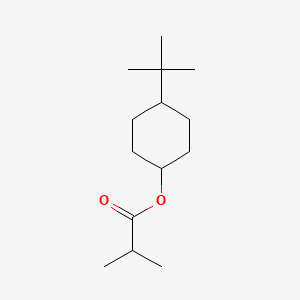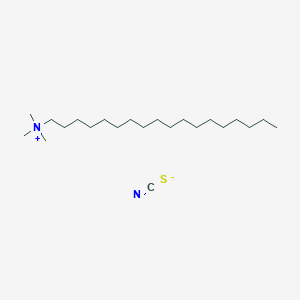
Ethanol, 2-(3-bromo-5-tert-butyl-2-hydroxybenzyl-amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(3-bromo-5-tert-butyl-2-hydroxybenzyl-amino)- is a complex organic compound with the molecular formula C₁₃H₂₀BrNO₂. This compound features a bromine atom, a tert-butyl group, and a hydroxybenzyl-amino group attached to an ethanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(3-bromo-5-tert-butyl-2-hydroxybenzyl-amino)- typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including distillation and crystallization, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(3-bromo-5-tert-butyl-2-hydroxybenzyl-amino)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethanol, 2-(3-bromo-5-tert-butyl-2-hydroxybenzyl-amino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanol, 2-(3-bromo-5-tert-butyl-2-hydroxybenzyl-amino)- involves its interaction with specific molecular targets. The hydroxybenzyl-amino group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares the tert-butyl and hydroxybenzyl groups but lacks the ethanol and amino functionalities.
tert-Butyl bromoacetate: Contains a bromine atom and tert-butyl group but differs in its ester functionality.
Uniqueness
Ethanol, 2-(3-bromo-5-tert-butyl-2-hydroxybenzyl-amino)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6285-77-4 |
|---|---|
Molecular Formula |
C13H20BrNO2 |
Molecular Weight |
302.21 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-6-[(2-hydroxyethylamino)methyl]phenol |
InChI |
InChI=1S/C13H20BrNO2/c1-13(2,3)10-6-9(8-15-4-5-16)12(17)11(14)7-10/h6-7,15-17H,4-5,8H2,1-3H3 |
InChI Key |
WVZUMIUCLQYMSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)


![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)

![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)

![5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14730347.png)


![6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid](/img/structure/B14730360.png)
